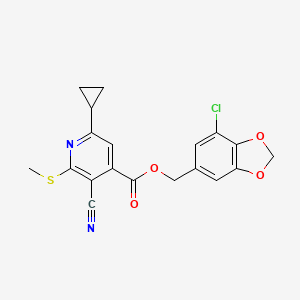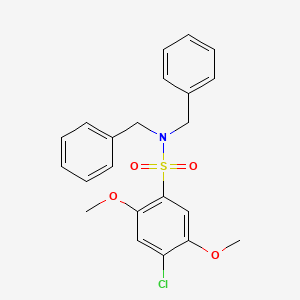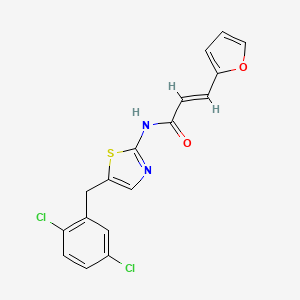
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In biology, it binds to proteins and changes their conformation, resulting in a change in their function. In chemistry, it acts as a Lewis acid catalyst, promoting various reactions.
Biochemical and Physiological Effects:
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In biology, it has been shown to affect protein function and interaction. In chemistry, it has been shown to promote various reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide in lab experiments include its high yield and purity, its potential applications in various fields, and its well-established synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide research. In medicine, it could be further studied for its potential as an anti-cancer drug. In biology, it could be used to study protein-protein interactions in more detail. In chemistry, it could be further developed as a catalyst for various reactions. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields.
In conclusion, (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a chemical compound with potential applications in various fields. Its synthesis method has been optimized, and its mechanism of action varies depending on its application. It has been shown to have anti-cancer properties, affect protein function and interaction, and promote various reactions. While it has advantages in lab experiments, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide involves the reaction of 2,5-dichlorobenzylamine with thioamide followed by the reaction with furan-2-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography. This synthesis method has been reported in various research articles, and the yield and purity of the product have been optimized.
Wissenschaftliche Forschungsanwendungen
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In biology, it has been used as a fluorescent probe to detect protein-protein interactions. In chemistry, it has been used as a catalyst in various reactions.
Eigenschaften
IUPAC Name |
(E)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-3-5-15(19)11(8-12)9-14-10-20-17(24-14)21-16(22)6-4-13-2-1-7-23-13/h1-8,10H,9H2,(H,20,21,22)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUDOEIPTWPTBE-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2949106.png)
![5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2949109.png)
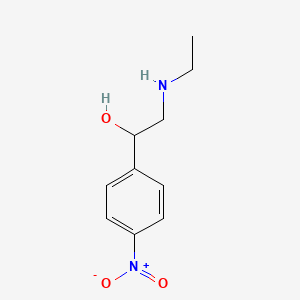
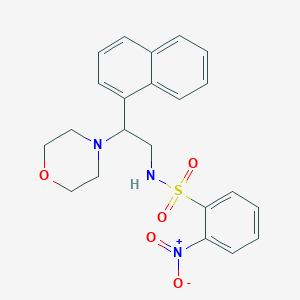
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2949113.png)
![4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2949114.png)
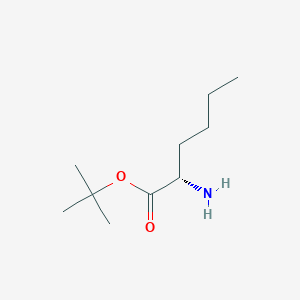
![4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2949119.png)
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate](/img/structure/B2949121.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2949122.png)
![3-(3,4-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2949123.png)
